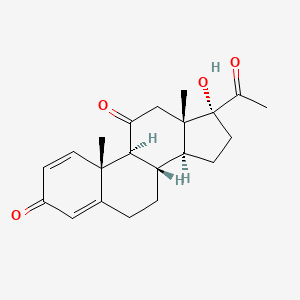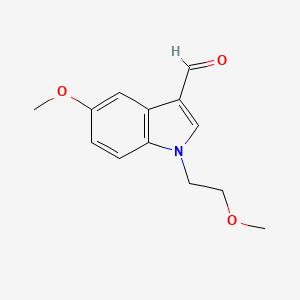
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is also known as ME-MOC or 5-MeO-ME-ALD. This compound has gained significant attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
Structural and Chemical Properties
- Molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, structurally similar to 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, exhibit interesting hydrogen bonding properties that could be relevant in the study of molecular interactions and crystallography (Ali, Halim, & Ng, 2005).
Synthetic Applications and Chemical Reactions
- Compounds like 1-methoxy-6-nitroindole-3-carbaldehyde, similar in structure, are versatile electrophiles and can be used for the synthesis of trisubstituted indole derivatives, demonstrating the potential utility in organic synthesis (Yamada et al., 2009).
- The ability of 1-methoxyindole-3-carbaldehyde to react regioselectively with various nucleophiles indicates its utility in the preparation of substituted indole derivatives, suggesting its use in the synthesis of complex organic molecules (Yamada et al., 2012).
Biological and Pharmacological Potential
- Indole derivatives, including those structurally related to 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, have been studied for their antimitotic activities in cancer cells, indicating potential applications in cancer research and therapy (Kaufmann et al., 2007).
- The design of compounds like KAD22, derived from related indole carbaldehydes, as potential dopamine D2 receptor agonists with antioxidant activity for Parkinson’s disease treatment, illustrates the potential pharmacological applications of such compounds (Kaczor et al., 2021).
Natural Occurrence and Isolation
- Isolation of new indole alkaloids from natural sources like Cleome droserifolia, which include derivatives of indole carbaldehydes, highlights the presence and significance of these compounds in nature (Hussain et al., 2015).
Propriétés
IUPAC Name |
5-methoxy-1-(2-methoxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-6-5-14-8-10(9-15)12-7-11(17-2)3-4-13(12)14/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANKINGQXIOYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



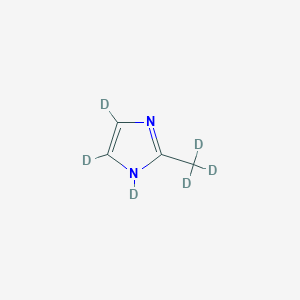
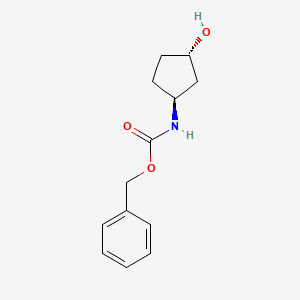
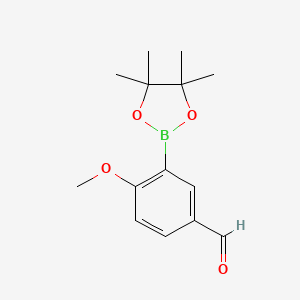
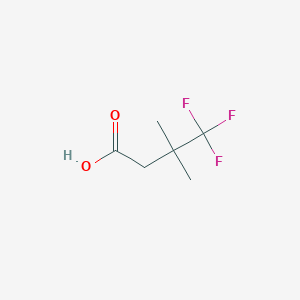
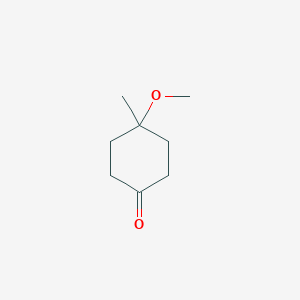
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)
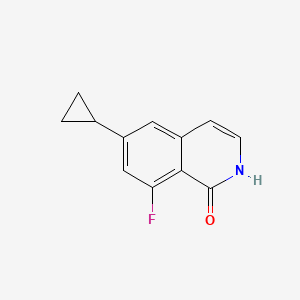
![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)
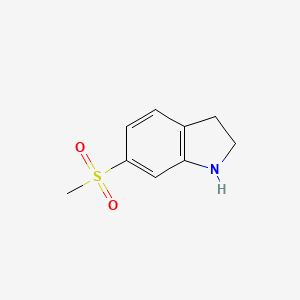
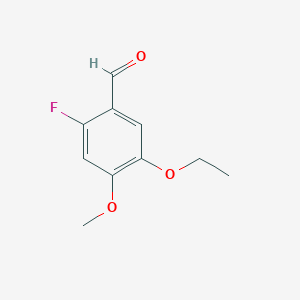
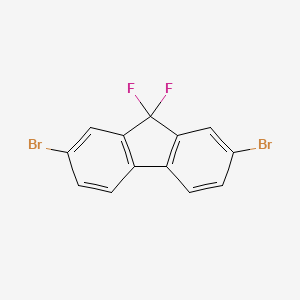
![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)
